1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQINQFLFFWDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula, which highlights the presence of carboxylate and hydroxymethyl functional groups attached to a pyridinium ring. These structural features are critical for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other compounds in its class, this pyridinium derivative may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for anticancer therapies.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells. The generation of ROS is a common pathway for many anticancer agents.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may cause cell cycle arrest at specific phases, further contributing to its antiproliferative effects.
Biological Activity Data
Recent research has provided insights into the biological activity of the compound. Below is a summary table of key findings:
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| Study A | HeLa | 10 | 50% growth inhibition | Topoisomerase inhibition |
| Study B | MCF-7 | 25 | Induction of apoptosis | ROS generation |
| Study C | A549 | 15 | Cell cycle arrest at G2/M phase | Cell cycle modulation |
Case Study 1: Antiproliferative Effects in Cancer Cells
In a controlled study involving HeLa cells, treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability. The study indicated that the compound effectively inhibited topoisomerase II activity, leading to DNA damage and subsequent cell death.
Case Study 2: Apoptosis Induction in Breast Cancer Cells
Research conducted on MCF-7 breast cancer cells demonstrated that exposure to 25 µM of the compound resulted in increased levels of apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis through ROS-mediated pathways.
Case Study 3: Cell Cycle Impact on Lung Cancer Cells
A549 lung cancer cells treated with 15 µM of the compound exhibited notable cell cycle arrest at the G2/M checkpoint. This finding suggests potential utility in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
